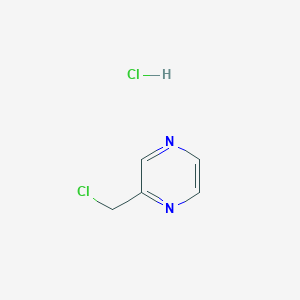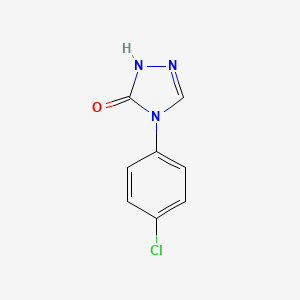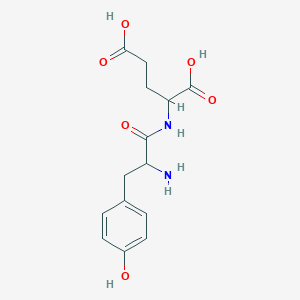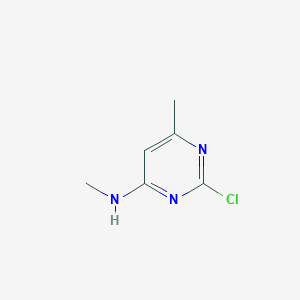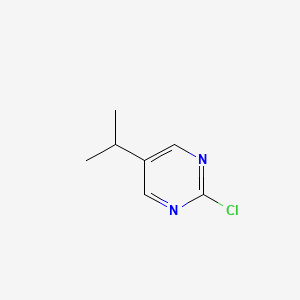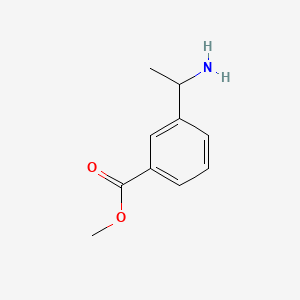
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is an organosilicon compound characterized by its unique structure, which includes both methyl and trifluoropropyl groups attached to a disiloxane backbone. This compound is notable for its applications in various fields, including materials science, chemistry, and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane typically involves the hydrosilylation reaction of 1,1,1,3,3,3-hexamethyldisiloxane with 3,3,3-trifluoropropene in the presence of a platinum catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane undergoes various chemical reactions, including:
Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.
Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Hydrosilylation: Platinum catalysts, typically at elevated temperatures.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Hydrosilylation: Formation of organosilicon compounds with various functional groups.
Oxidation: Production of silanols or siloxanes.
Substitution: Generation of substituted organosilicon derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility.
Industry: Utilized in the production of silicone polymers and resins, as well as in surface treatments and coatings.
Wirkmechanismus
The mechanism of action of 1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane involves its interaction with various molecular targets and pathways. In hydrosilylation reactions, the platinum catalyst facilitates the addition of silicon-hydrogen bonds to unsaturated organic compounds, leading to the formation of new organosilicon products. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound with only methyl groups attached.
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: Contains vinyl groups in addition to methyl groups.
1,1,3,3,5,5-Hexamethyltrisiloxane: A trisiloxane compound with additional methyl groups.
Uniqueness
1,1,1,3-Tetramethyl-3,3-bis(3,3,3-trifluoropropyl)disiloxane is unique due to the presence of trifluoropropyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
690-56-2 |
|---|---|
Molekularformel |
C10H20F6OSi2 |
Molekulargewicht |
326.43 g/mol |
IUPAC-Name |
trimethyl-[methyl-bis(3,3,3-trifluoropropyl)silyl]oxysilane |
InChI |
InChI=1S/C10H20F6OSi2/c1-18(2,3)17-19(4,7-5-9(11,12)13)8-6-10(14,15)16/h5-8H2,1-4H3 |
InChI-Schlüssel |
HPHWGSZEZXZPHT-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Kanonische SMILES |
C[Si](C)(C)O[Si](C)(CCC(F)(F)F)CCC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


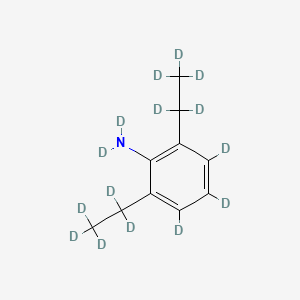
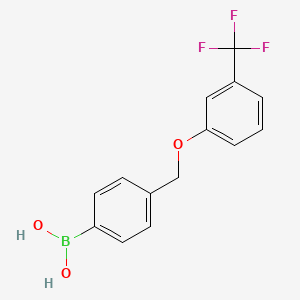

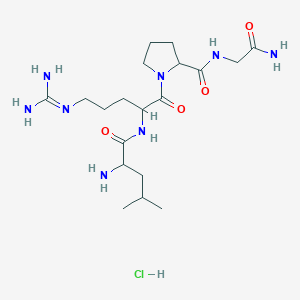
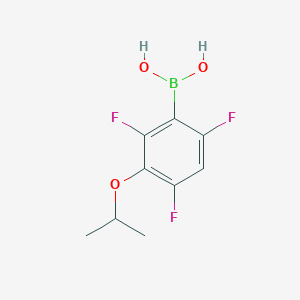
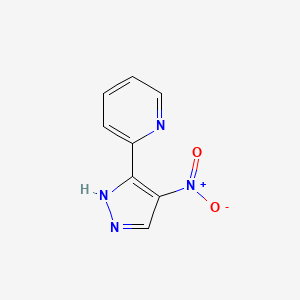

![5-Methoxy-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1591759.png)
